![molecular formula C9H7F3O2 B8764151 (3-Trifluoromethyl-phenoxy)-acetaldehyde CAS No. 63212-89-5](/img/structure/B8764151.png)
(3-Trifluoromethyl-phenoxy)-acetaldehyde
Overview
Description
“(3-Trifluoromethyl-phenoxy)-acetaldehyde” is a chemical compound with the linear formula: CF3C6H4OC6H4CHO . It has a molecular weight of 266.22 . This compound has been used in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin .
Synthesis Analysis
The synthesis of compounds related to “(3-Trifluoromethyl-phenoxy)-acetaldehyde” often involves the Williamson etherification reaction . For instance, the synthesis of fluoxetine starts with p-trifluoromethylphenol reacted with the 3-(chloro)-N-methyl-3-phenylpropylamin in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of “(3-Trifluoromethyl-phenoxy)-acetaldehyde” has been confirmed using various spectroscopic methods such as mass spectroscopy, 1H-, 13C- and 19F-NMR, MALDI-TOF mass spectrometry .Chemical Reactions Analysis
The compound has been involved in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin . Cyclic voltammetry was used to determine the oxidation and reduction potentials of the new porphyrin. Two quasi-reversible one-electron reductions at –1.00 and –1.32 V and a quasi-reversible oxidation at 1.20 V were observed .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.538 (lit.), a boiling point of 130 °C/1.4 mmHg (lit.), and a density of 1.284 g/mL at 25 °C (lit.) . The UV-Vis absorption spectrum of a related compound, 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin, shows characteristic spectral patterns similar to those of tetraphenyl porphyrin, with a Soret band at 419 nm and four Q bands at 515, 550, 590, and 648 nm .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
63212-89-5 |
---|---|
Product Name |
(3-Trifluoromethyl-phenoxy)-acetaldehyde |
Molecular Formula |
C9H7F3O2 |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-4,6H,5H2 |
InChI Key |
QDDJKBCSNFFTQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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